molecular formula C4H9NO2 B12642928 Ammonium 2-butenoate CAS No. 23306-69-6

Ammonium 2-butenoate

Cat. No.: B12642928
CAS No.: 23306-69-6
M. Wt: 103.12 g/mol
InChI Key: HMQGJGGUWFSPDQ-SQQVDAMQSA-N
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Description

Ammonium 2-butenoate, also known as azanium (E)-but-2-enoate, is an organic compound with the molecular formula C4H9NO2. It belongs to the class of organic compounds known as d-alpha-amino acids. This compound is characterized by its unique structure, which includes a carboxylate group and an ammonium ion. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium 2-butenoate can be synthesized through the reaction of butenoic acid with ammonium hydroxide. The reaction typically occurs under mild conditions, with the butenoic acid being dissolved in a suitable solvent and then reacted with an aqueous solution of ammonium hydroxide. The resulting product is then purified through crystallization or other suitable methods.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Ammonium 2-butenoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form butanoic acid derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the ammonium ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Butanoic acid derivatives.

    Substitution: Various substituted butenoates.

Scientific Research Applications

Ammonium 2-butenoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on blood coagulation and other physiological processes.

    Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of ammonium 2-butenoate involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for certain enzymes, leading to the formation of intermediate compounds that exert biological effects. One such enzyme is 1-aminocyclopropane-1-carboxylate deaminase, which catalyzes the conversion of this compound to ammonia and alpha-ketobutyrate .

Comparison with Similar Compounds

    2-Amino-3-butenoate: Shares a similar structure but differs in its specific functional groups.

    Butenoic acid derivatives: Compounds like butenoic acid and its esters have similar chemical properties but differ in their reactivity and applications.

Uniqueness: Ammonium 2-butenoate is unique due to its combination of an ammonium ion and a carboxylate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

23306-69-6

Molecular Formula

C4H9NO2

Molecular Weight

103.12 g/mol

IUPAC Name

azanium;(E)-but-2-enoate

InChI

InChI=1S/C4H6O2.H3N/c1-2-3-4(5)6;/h2-3H,1H3,(H,5,6);1H3/b3-2+;

InChI Key

HMQGJGGUWFSPDQ-SQQVDAMQSA-N

Isomeric SMILES

C/C=C/C(=O)[O-].[NH4+]

Canonical SMILES

CC=CC(=O)[O-].[NH4+]

Origin of Product

United States

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